2-Amino-6-(trifluoromethyl)benzamide

Vue d'ensemble

Description

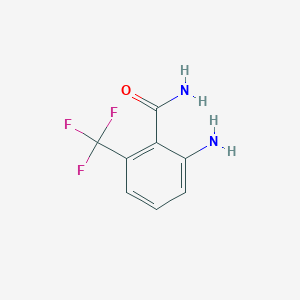

2-Amino-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzamide core

Mécanisme D'action

Target of Action

It’s structurally similar to other compounds that have been found to interact with cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .

Mode of Action

If it indeed interacts with COX-1 like its structurally similar compounds, it may inhibit the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . This could potentially reduce inflammation and pain sensation.

Biochemical Pathways

If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby potentially influencing inflammatory responses .

Result of Action

If it acts as a COX-1 inhibitor, it could potentially reduce the production of prostaglandins, leading to a decrease in inflammation and pain sensation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)benzonitrile as the starting material.

Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxamide group (-CONH2) using strong acids or bases under controlled conditions.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale hydrolysis processes to ensure efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Substituted benzamide derivatives.

Applications De Recherche Scientifique

2-Amino-6-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2-Amino-6-(trifluoromethyl)benzonitrile

2-Amino-6-(trifluoromethyl)benzothiazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Amino-6-(trifluoromethyl)benzamide is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C8H8F3N, features a trifluoromethyl group that significantly influences its biological interactions. The presence of the amino group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmission. For instance, it may act as an antagonist at glutamate receptors, which are crucial in excitatory neurotransmission .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegeneration by modulating glutamate levels and enhancing GABAergic activity, which is vital for maintaining neuronal health .

Biological Activity Summary

Case Studies

- Anticonvulsant Activity : A study demonstrated that this compound effectively prevented seizures induced by sound stimuli in DBA/2 mice. The effective dose (ED50) was determined to be 0.66 mg/kg, showcasing its potential as an anticonvulsant agent .

- Neuroprotection in Parkinson's Models : In a model using MPTP to induce neurodegeneration, the compound was found to significantly antagonize the decrease in dopamine levels caused by MPTP administration. This suggests a protective role against dopaminergic neuron loss, which is critical in Parkinson's disease therapy .

- Excitatory Amino Acid Modulation : The compound has been shown to modulate the release of acetylcholine and cyclic GMP levels in response to excitatory amino acids, indicating its role in neurotransmitter regulation and potential therapeutic applications in conditions like epilepsy and anxiety disorders .

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- In Vivo Efficacy : The compound demonstrated significant efficacy in animal models for various neurological conditions, supporting its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of the trifluoromethyl group in enhancing biological activity compared to similar compounds lacking this feature .

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBPNNSICOTBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.